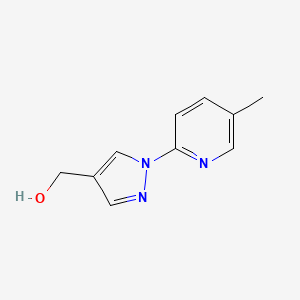

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Descripción

Historical Context and Discovery of Pyrazole-Pyridine Conjugates

The development of pyrazole-pyridine conjugates represents a significant milestone in heterocyclic chemistry, with foundational work dating back to the late 19th century. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who successfully reacted β-diketone compounds with hydrazine derivatives to produce two distinct regioisomers. This pioneering work established the fundamental principles for pyrazole synthesis that continue to influence modern synthetic approaches. The classical method for pyrazole synthesis was further refined by German chemist Hans von Pechmann in 1898, who developed a procedure utilizing acetylene and diazomethane for pyrazole production.

The evolution of pyrazole chemistry gained significant momentum throughout the 20th century, particularly with the recognition of naturally occurring pyrazole compounds. In 1959, researchers successfully isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating the biological relevance of this heterocyclic system. This discovery catalyzed extensive research into pyrazole derivatives and their potential therapeutic applications. The subsequent development of pyrazole-pyridine conjugates emerged from the need to combine the beneficial properties of both heterocyclic systems, creating hybrid molecules with enhanced biological activity and improved pharmacological profiles.

The synthesis of pyrazolopyridines as a distinct class of compounds gained particular attention for their anxiolytic properties, acting as positive allosteric modulators of the gamma-aminobutyric acid type A receptor via the barbiturate binding site. This therapeutic potential drove further research into structurally related compounds, including pyrazole-pyridine conjugates with various substitution patterns. The development of compounds such as cartazolate, etazolate, and tracazolate demonstrated the versatility of pyrazolopyridine frameworks in pharmaceutical applications.

Position within Heterocyclic Chemistry Research

Heterocyclic chemistry represents one of the most dynamic and rapidly expanding fields within organic chemistry, with pyrazole-pyridine conjugates occupying a prominent position due to their diverse structural possibilities and biological activities. The integration of pyrazole and pyridine moieties into single molecular frameworks has emerged as a particularly valuable strategy for drug discovery and materials science applications. These hybrid systems combine the electron-deficient characteristics of pyridine rings with the versatile coordination properties of pyrazole systems, creating molecules with unique electronic and steric properties.

Recent research has demonstrated that pyrazole compounds possess extensive applications across multiple disciplines, including their use as herbicides, agrochemicals, and active pharmaceutical agents. The current focus on pyrazole moieties as selective cyclooxygenase-2 inhibitors and anticancer agents has further emphasized their significance in pharmaceutical chemistry. The heterocyclic nature of these compounds provides multiple sites for structural modification, enabling researchers to fine-tune biological activity and pharmacokinetic properties through systematic structure-activity relationship studies.

The position of pyrazole-pyridine conjugates within contemporary heterocyclic research is further strengthened by their ability to serve as versatile building blocks for more complex molecular architectures. These compounds have found applications in the development of coordination complexes, where the nitrogen atoms in both ring systems can act as donor sites for metal coordination. Additionally, the aromatic character of both heterocyclic components contributes to favorable π-π stacking interactions, which are crucial for biological recognition processes and solid-state packing arrangements.

Classification and Nomenclature Systems

The systematic classification and nomenclature of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol follows established conventions for heterocyclic compounds, incorporating elements from both pyrazole and pyridine nomenclature systems. According to International Union of Pure and Applied Chemistry guidelines, this compound is classified as a substituted pyrazole derivative with a pendant methylpyridine group and a hydroxymethyl functional group. The numbering system begins with the pyrazole ring as the parent structure, with the pyridine substituent attached at the N-1 position and the methanol group positioned at the C-4 carbon of the pyrazole ring.

The compound's systematic name reflects its structural complexity through the use of locant numbers and descriptive terms that precisely define the substitution pattern. The prefix "1-(5-methylpyridin-2-yl)" indicates the attachment of a 5-methylpyridin-2-yl group to the nitrogen atom at position 1 of the pyrazole ring. The central "1H-pyrazol-4-yl" designation specifies the pyrazole core structure and the attachment point for the methanol functional group. The suffix "methanol" describes the hydroxymethyl substituent at the 4-position of the pyrazole ring.

Alternative nomenclature systems have been employed in various chemical databases and research publications, reflecting different approaches to naming this complex heterocyclic structure. These variations include systematic names that prioritize different structural elements or employ abbreviated forms for common functional groups. The Chemical Abstracts Service registry number 1439822-99-7 provides a unique identifier for this compound across various databases and research platforms.

Chemical Identity Parameters

The chemical identity of this compound is definitively established through a comprehensive set of molecular descriptors and analytical parameters. The molecular formula C₁₀H₁₁N₃O accurately represents the atomic composition, indicating the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom within the molecular structure. The molecular weight of 189.22 grams per mole provides a fundamental physical property that influences the compound's behavior in various chemical and biological systems.

The International Chemical Identifier provides a standardized representation of the molecular structure through the code 1S/C10H11N3O/c1-8-2-3-10(11-4-8)13-6-9(7-14)5-12-13/h2-6,14H,7H2,1H3, which encodes the connectivity and stereochemistry of all atoms within the molecule. This identifier serves as a universal language for chemical structure representation, enabling precise communication across different software platforms and databases. The corresponding International Chemical Identifier Key, HFOMYFFDSPLZJF-UHFFFAOYSA-N, provides a compact hash representation of the full identifier, facilitating rapid database searches and structure verification.

The Canonical Simplified Molecular Input Line Entry System notation CC1=CN=C(C=C1)N2C=C(C=N2)CO offers an alternative structural representation that clearly illustrates the connectivity pattern within the molecule. This notation begins with the methylpyridine portion (CC1=CN=C(C=C1)) and continues through the pyrazole ring system (N2C=C(C=N2)CO), providing a linear representation of the three-dimensional molecular structure.

Research Significance of Pyrazole-Methanol Derivatives

The research significance of pyrazole-methanol derivatives, exemplified by this compound, extends across multiple domains of chemical and biological research. These compounds represent a unique class of heterocyclic molecules that combine the established pharmacological properties of pyrazole systems with the versatile reactivity of hydroxymethyl functional groups. The presence of both pyrazole and pyridine rings within a single molecular framework creates opportunities for diverse biological interactions, particularly through hydrogen bonding and π-π stacking mechanisms that are fundamental to molecular recognition processes.

Recent investigations have demonstrated that pyrazole-methanol derivatives possess exceptional potential as building blocks for coordination chemistry applications. The compound under examination has been specifically identified as an effective ligand for forming stable complexes with cobalt(II) and copper(II) metal centers. This coordination capability stems from the multiple nitrogen donor sites present in both the pyrazole and pyridine rings, combined with the additional coordinating potential of the hydroxyl group in the methanol substituent. Such coordination complexes have found applications in catalysis, materials science, and potentially in therapeutic applications where metal-based drugs are employed.

The anticancer research landscape has increasingly focused on pyrazole derivatives due to their demonstrated ability to interact with key cellular targets involved in cancer progression. The pyrazole moiety has been shown to possess broad biological profiles, including anticancer, anti-inflammatory, analgesic, antioxidant, anti-convulsant, anti-microbial, anti-mycobacterial, anti-amoebic, anti-depressant, hypotensive, and angiotensin-converting enzyme inhibitory activities. The incorporation of pyridine rings and methanol functional groups into these systems potentially enhances target selectivity and improves pharmacokinetic properties through increased water solubility and modified protein binding characteristics.

The structural features of this compound position it as a valuable intermediate for further chemical modifications and derivatization reactions. The hydroxymethyl group provides a reactive site for esterification, etherification, and oxidation reactions, enabling the preparation of structurally diverse libraries of related compounds. These synthetic transformations allow researchers to systematically explore structure-activity relationships and optimize biological activity for specific therapeutic targets. The compound's solid-state properties at room temperature and moderate solubility in polar solvents due to its hydroxymethyl group make it suitable for various experimental conditions and formulation approaches.

Propiedades

IUPAC Name |

[1-(5-methylpyridin-2-yl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-2-3-10(11-4-8)13-6-9(7-14)5-12-13/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOMYFFDSPLZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, also known by its CAS number 1439822-99-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H11N3O

- Molecular Weight : 189.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research suggests that it may influence several signaling pathways, potentially leading to:

- Antioxidant Effects : The compound exhibits free radical scavenging properties, which may help mitigate oxidative stress in cells.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in HeLa and L929 cells | |

| Enzymatic Inhibition | Inhibits specific enzymes involved in cancer growth |

Case Study 1: Anticancer Potential

In a study assessing the anticancer properties of various pyrazole derivatives, this compound was found to significantly reduce cell viability in HeLa cells. The mechanism was linked to the activation of p53-mediated apoptosis pathways. This suggests a promising avenue for further research into its use as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that the compound could protect neuronal cells by enhancing antioxidant enzyme activities, thereby reducing cell death .

Synthesis and Purification

The synthesis of this compound typically involves multi-step reactions starting from 5-methylpyridine and pyrazole derivatives. The following table summarizes common synthetic routes:

| Step Description | Reagents Used | Yield (%) |

|---|---|---|

| Reaction of 5-methylpyridine with pyrazole | THF, NaH | 100 |

| Purification via chromatography | Ethyl acetate | Varies |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol exhibits significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Comparison with Paclitaxel |

|---|---|---|

| MDA-MB-231 (Breast) | 8.79 | 12.00 |

| HepG2 (Liver) | 10.50 | 15.00 |

| HCT116 (Colorectal) | 9.50 | 14.00 |

The mechanism of action involves inducing apoptosis through activation of the p53 pathway and modulation of autophagy .

- Antioxidant Properties : Studies have demonstrated that this compound effectively scavenges free radicals, outperforming traditional antioxidants in DPPH radical scavenging assays.

Biological Research

The biological implications of this compound extend to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation, such as topoisomerase II and EGFR.

Industrial Applications

In industrial settings, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) and specialty chemicals. Its unique structure allows for versatile applications in developing new materials and formulations.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity at lower concentrations compared to established chemotherapeutics. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing increased levels of apoptotic markers in treated cells.

Case Study 2: Antioxidant Activity

Research focusing on the antioxidant capabilities highlighted that this compound exhibited superior performance in DPPH radical scavenging assays compared to ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares structural features and properties of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol with structurally related pyrazole derivatives:

Key Observations :

- Hydroxymethyl (-CH2OH) substitution consistently increases polarity compared to non-hydroxylated analogs, influencing solubility and pharmacokinetics.

Example :

- (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol () was synthesized via base-catalyzed condensation of 1-methyl-3-phenylpyrazole-4-carboxaldehyde with sodium borohydride. Similar strategies could apply to the target compound.

Computational and Analytical Characterization

- SHELX Software : Widely used for crystallographic refinement of similar heterocycles .

Métodos De Preparación

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via condensation of hydrazines with β-dicarbonyl compounds or their equivalents. For this compound, the 5-methylpyridin-2-yl substituent is typically introduced by using 5-methyl-2-pyridinecarboxaldehyde or related derivatives as starting materials.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the pyrazole ring is generally introduced by reduction of the corresponding pyrazole-4-carbaldehyde intermediate. Sodium borohydride (NaBH4) is a widely used reducing agent for this transformation, providing high yields under mild conditions.

Representative Synthetic Procedure

A representative method adapted from the synthesis of related pyrazolylmethanol derivatives involves:

This approach parallels the synthesis of (1-methyl-1H-pyrazol-4-yl)methanol, where sodium borohydride reduction of the corresponding aldehyde in methanol afforded a 97% yield of the alcohol product.

Detailed Reaction Conditions and Optimization

Reduction Step

| Parameter | Typical Condition | Effect on Yield/Purity |

|---|---|---|

| Reducing agent | Sodium borohydride (2 equiv.) | Efficient, selective reduction of aldehyde to alcohol |

| Solvent | Methanol | Good solubility of reactants, mild reaction medium |

| Temperature | 0 to 20°C | Controls rate of reduction and minimizes side reactions |

| Reaction time | 3 hours | Sufficient for complete conversion |

| Workup | Acidification to pH ~1 with 4N HCl, then basification with saturated K2CO3 | Facilitates extraction and purification |

Purification

The crude product is typically extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated to yield the target compound as a light yellow oil or solid. Further purification can be achieved by recrystallization or chromatography if needed.

Analytical Characterization of Intermediates and Final Product

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of the pyrazole ring, methyl substituent, pyridine moiety, and hydroxymethyl group.

- IR Spectroscopy: Characteristic O–H stretch (~3300 cm⁻¹), aromatic C–H stretches, and pyrazole ring vibrations.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight.

- Melting Point: Used to confirm purity and identity.

Comparative Data Table: Synthesis of Pyrazol-4-ylmethanol Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving pyrazole precursors and substituted pyridine derivatives. For example, hydrazine hydrate and KOH-mediated cyclization under reflux with ethanol can form the pyrazole core, followed by functionalization at the 4-position with a hydroxymethyl group . Optimizing reaction time (monitored via TLC) and stoichiometric ratios of precursors (e.g., 1.2 equivalents of hydrazine) improves yields. Post-synthesis purification via recrystallization (ethanol/ice-water mixtures) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signatures include the hydroxymethyl proton (δ ~4.5 ppm, singlet) and aromatic protons from the pyridine (δ 7.5–8.5 ppm) and pyrazole (δ 7.0–7.3 ppm) rings .

- FT-IR : O-H stretch (~3300 cm⁻¹), C=N/C=C stretches (1600–1500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 189.2 (calculated for C₁₀H₁₁N₃O) confirms molecular weight .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Stability tests indicate decomposition under prolonged exposure to light or humidity. Storage in amber vials at 4°C under inert gas (N₂/Ar) is recommended to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?

- Methodological Answer : SAR studies should focus on modifying substituents at the pyridine (e.g., halogenation at the 5-position) or pyrazole (e.g., replacing hydroxymethyl with carboxamide) to assess bioactivity changes. For example, analogs with 5-chloro-3-methylpyrazole moieties showed enhanced anti-inflammatory activity in murine models . High-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) can prioritize lead compounds .

Q. What strategies resolve contradictions in reported biological activity data across experimental models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound concentration ranges). To address this:

- Validate purity via HPLC (>95%) to exclude batch-specific impurities .

- Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) to confirm target engagement .

- Standardize protocols (e.g., fixed incubation times, controlled temperature/pH) to minimize experimental variability .

Q. Which computational approaches predict reactivity and target interactions for this compound?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs). The pyridine nitrogen and hydroxymethyl group often form hydrogen bonds with active-site residues .

- DFT Calculations : Predict electrophilic/nucleophilic sites for derivatization (e.g., C-4 of pyrazole as a reactive center) .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize stable binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.